1,3-Benzodioxole, 5-(methoxymethoxy)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

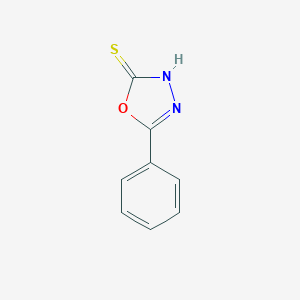

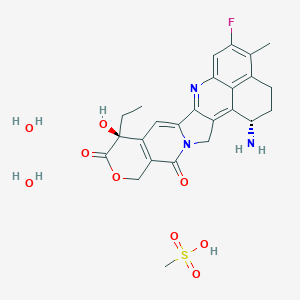

“1,3-Benzodioxole, 5-(methoxymethoxy)-” is an organic compound with the molecular formula C9H10O4 . It is a derivative of 1,3-Benzodioxole, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Molecular Structure Analysis

The molecular structure of “1,3-Benzodioxole, 5-(methoxymethoxy)-” consists of a 1,3-Benzodioxole core with a methoxymethoxy group attached at the 5-position . The molecular weight of this compound is 182.17 .Physical And Chemical Properties Analysis

The predicted boiling point of “1,3-Benzodioxole, 5-(methoxymethoxy)-” is 260.6±28.0 °C, and its predicted density is 1.235±0.06 g/cm3 .Aplicaciones Científicas De Investigación

1. Continuous Acylation of 1,3-Benzodioxole

- Application Summary : The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst .

- Methods of Application : A column was packed with a mixed bed of Zn-Aquivion (0.25 g) and silica (0.25 g), and the reagents as such or in solution (dichloroethane) were flown through the packed bed reactor with a residence time of 15 min at 120 °C .

- Results : In a short time period (30 min), at 100 °C, the conversion rate was 73%, with a selectivity of 62% of the desired acylated product; the reaction was run continuously for 6 h, showing excellent stability .

2. Synthesis of Methoxy-analogues of Coenzymes Q

- Application Summary : A simple intermediate for the synthesis of methoxy-analogues of coenzymes Q with substituents having various chain lengths based on natural polyalkoxyallylbenzene apiol has been developed .

- Methods of Application : A solution of 4,7-dimethoxy-5-propyl-1,3-benzodioxole 5 (2.1 g, 9.3 mmol) in formylation mixture (12.8 mmol) and dry CH2Cl2 (15 mL) was added dropwise to a solution of SnCl4 (7.0 g, 27 mmol) in dry CH2Cl2 (15 mL) at −10 °C .

- Results : Aldehyde 6 was obtained by the formylation of dihydroapiol 5, according to a previously developed procedure, in the presence of SnCl4 .

3. Anti-Tumor Efficiency Improvement

- Application Summary : The structures of 1,3-benzodioxole, namely HDZ2, TAZ2, DAZ2, and MAZ2, shared the activity superiority of PFZ2 .

- Results : The fluorine introduction (PFZ2) improved the anti-proliferation activity slightly .

4. Synthesis of Bioactive Molecules

- Application Summary : 1,3-Benzodioxole is used in the synthesis of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals .

- Methods of Application : The synthesis involves Friedel–Crafts acylation and alkylation reactions .

- Results : The synthesis process has been improved to increase efficiency, sustainability, and scalability .

5. Anti-Tumor Efficiency Improvement

- Application Summary : 1,3-Benzodioxole derivatives have been found to improve the anti-tumor efficiency of arsenicals .

- Results : The introduction of fluorine (PFZ2) slightly improved the anti-proliferation activity .

6. Synthesis of Natural Products

Propiedades

IUPAC Name |

5-(methoxymethoxy)-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-10-5-11-7-2-3-8-9(4-7)13-6-12-8/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPABMZXQPPGMAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443357 |

Source

|

| Record name | 1,3-Benzodioxole, 5-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxole, 5-(methoxymethoxy)- | |

CAS RN |

111726-43-3 |

Source

|

| Record name | 1,3-Benzodioxole, 5-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)

![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)

![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)